(2-Anilinopyridin-3-yl)methanol
Description
(2-Aminopyridin-3-yl)methanol (CAS 23612-57-9) is a pyridine derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol. It features a pyridine ring substituted with an amino group at position 2 and a hydroxymethyl group at position 3 (Fig. 1). This compound is widely utilized as a pharmaceutical intermediate, particularly in synthesizing heterocyclic compounds due to its dual functional groups, which enable diverse reactivity and hydrogen-bonding interactions .
Properties
CAS No. |
21093-54-9 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(2-anilinopyridin-3-yl)methanol |
InChI |
InChI=1S/C12H12N2O/c15-9-10-5-4-8-13-12(10)14-11-6-2-1-3-7-11/h1-8,15H,9H2,(H,13,14) |
InChI Key |
IQPOOTCWZFNUJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (2-Aminopyridin-3-yl)methanol with three analogs from the literature:
*Calculated based on molecular formula.
Key Observations:
Chain Length and Solubility: The propanol derivative (3-(2-Aminopyridin-3-yl)propan-1-ol) has a longer alkyl chain, increasing molecular weight and likely enhancing lipophilicity compared to the target compound. This may reduce aqueous solubility but improve membrane permeability in biological systems . (2-Aminopyridin-3-yl)methanol’s shorter hydroxymethyl group favors higher polarity, making it more suitable for reactions requiring polar solvents like ethanol or methanol .
Positional Isomerism: (2-Aminopyridin-4-yl)-methanol demonstrates how shifting the hydroxymethyl group from position 3 to 4 alters electronic effects.
Substituent Effects: 2-(Methylamino)pyridine-3-methanol replaces the amino group with a methylamino group. This modification increases lipophilicity (logP) and steric bulk, which could enhance blood-brain barrier penetration in drug candidates but reduce hydrogen-bonding capacity .
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